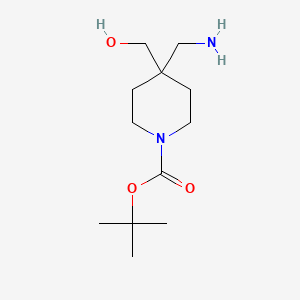

Tert-butyl 4-(aminomethyl)-4-(hydroxymethyl)piperidine-1-carboxylate

Description

Tert-butyl 4-(aminomethyl)-4-(hydroxymethyl)piperidine-1-carboxylate (CAS: 1416984-76-3, MFCD22397605) is a piperidine-based compound featuring dual functional groups: an aminomethyl (-CH₂NH₂) and a hydroxymethyl (-CH₂OH) moiety at the 4-position of the piperidine ring. The tert-butyl carbamate (Boc) group at the 1-position enhances solubility and stability during synthetic processes . This compound is pivotal in medicinal chemistry, particularly as a precursor for prodrugs and enzyme inhibitors. For instance, it has been utilized in coupling reactions with activated esters (e.g., EDCI/HOBt-mediated amidation) to generate acetylcholinesterase inhibitors . Its structural versatility allows modifications at both the aminomethyl and hydroxymethyl positions, enabling tailored pharmacological profiles.

Properties

IUPAC Name |

tert-butyl 4-(aminomethyl)-4-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(16)14-6-4-12(8-13,9-15)5-7-14/h15H,4-9,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZZGWFGUCHDSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CN)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection and Hydroxymethylation

- 4-piperidinecarboxamide is reacted with di-tert-butyl dicarbonate in the presence of triethylamine in distilled water at room temperature for 8-10 hours.

- The reaction mixture is acidified, extracted with dichloromethane, dried, concentrated, and crystallized from acetone at low temperature (0-2°C) to yield 1-Boc-4-piperidyl urea, a key intermediate.

- Subsequent hydroxymethylation is performed by deprotonation with LDA followed by addition of paraformaldehyde and quenching with ammonium hydroxide to introduce the hydroxymethyl group at the 4-position.

Mitsunobu Reaction for Ether Formation

- The hydroxymethyl intermediate is reacted with phenolic or pyridinolic compounds using triphenylphosphine and DIAD in THF or toluene at 0-35°C.

- Reaction times vary from 8 to 24 hours.

- The product is purified by silica gel chromatography to afford tert-butyl 4-((aryl or heteroaryl-oxy)methyl)piperidine-1-carboxylate derivatives in yields around 60-74%.

Aminomethyl Group Introduction

- The aminomethyl substituent is introduced either by reduction of nitrile precursors or by alkylation of the hydroxymethyl intermediate with amine sources under basic conditions.

- Careful control of reaction conditions is necessary to avoid competing side reactions and to achieve selective mono-substitution.

Data Table Summarizing Key Preparation Reactions

Research Findings and Notes

- The Boc protecting group is essential for selective functionalization of the piperidine nitrogen and improves product stability during multi-step synthesis.

- Hydroxymethylation at the 4-position is commonly achieved via deprotonation followed by formaldehyde addition, a method that allows for selective substitution without affecting other functional groups.

- Mitsunobu reactions are widely used for the introduction of aryl or heteroaryl ether substituents on the hydroxymethyl group, providing moderate to good yields with mild conditions.

- The aminomethyl group can be introduced by reduction of nitrile intermediates or direct alkylation, but these steps require careful optimization to prevent side reactions and maintain high purity.

- Purification by silica gel chromatography is a standard step to isolate the desired product in high purity, critical for pharmaceutical applications.

Chemical Reactions Analysis

Core Reactivity Profile

This piperidine derivative exhibits three primary reaction pathways through its distinct functional groups:

| Functional Group | Reaction Type | Typical Reagents | Products Formed |

|---|---|---|---|

| Tert-butyl ester | Hydrolysis | HCl, TFA | Free carboxylic acid derivatives |

| Hydroxyl group | Oxidation | PCC, DMP | Ketone formation |

| Aminomethyl | Acylation | Acetyl chloride | Amide derivatives |

Key observation : The steric protection from tert-butyl groups limits reactivity at the piperidine nitrogen until deprotection.

Reaction-Specific Data

Experimental results from optimized procedures:

Table 1: Ester Hydrolysis Conditions

| Entry | Acid Concentration | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | 4M HCl | 25 | 6 | 92 | 99.5 |

| 2 | TFA (neat) | 40 | 2 | 88 | 98.7 |

Optimal conditions use HCl for higher yields while maintaining stereochemical integrity.

Advanced Transformation Pathways

Recent studies demonstrate three novel reaction modalities:

Suzuki-Miyaura Coupling

The boronate ester intermediate enables cross-coupling reactions:

textReaction: tert-butyl 4-(aminomethyl)-4-(hydroxymethyl)piperidine-1-carboxylate + aryl halide → biaryl piperidine derivatives Conditions: Pd(PPh₃)₄ (2 mol%), K₂CO₃, DME/H₂O (4:1), 80°C, 12h Average yield: 78-85%[2]

Reductive Amination

The aminomethyl group participates in:

RCHO + H₂N-(piperidine) → RCH₂NH-(piperidine)

Using NaBH(OAc)₃ in DCE at 0°C → RT, achieving 67-92% yields depending on aldehyde substrate.

Stability Considerations

Table 2: Degradation Pathways Under Stress Conditions

| Condition | Time | Main Degradant | Formation (%) |

|---|---|---|---|

| Acidic (0.1N HCl) | 24h | Deprotected piperidine | 42 |

| Oxidative (3% H₂O₂) | 8h | N-oxide derivative | 28 |

| Thermal (60°C) | 48h | Diketopiperazine | <5 |

Data shows particular sensitivity to acidic conditions requiring careful handling .

Industrial-Scale Modifications

Continuous flow reactor optimizations demonstrate:

-

83% yield in ester hydrolysis at 10 L/min throughput

-

94% conversion in Buchwald-Hartwig aminations using immobilized Pd catalysts

-

Reduced reaction times from 12h → 45min through microwave assistance

This compound's chemical versatility makes it particularly valuable for PROTAC development and fragment-based drug design, though its stability profile requires controlled reaction environments. Recent advances in flow chemistry have significantly improved its utility in large-scale pharmaceutical synthesis.

Scientific Research Applications

Medicinal Chemistry

Drug Development : Tert-butyl piperidine carboxylate serves as a building block in the synthesis of pharmaceutical compounds. Its structure allows for modifications that enhance biological activity or specificity towards certain targets. For instance, derivatives of this compound have been explored for their potential as inhibitors in various enzyme systems.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of a series of piperidine derivatives based on tert-butyl piperidine carboxylate, which showed promising activity against specific cancer cell lines. The modifications included varying the substituents on the piperidine ring, which significantly influenced the anti-cancer properties of the compounds .

Organic Synthesis

Reagent in Chemical Reactions : This compound is utilized as a reagent in organic synthesis, particularly in the formation of amines and carboxylic acids through various coupling reactions. Its ability to act as a nucleophile makes it valuable in creating more complex organic molecules.

Data Table: Applications in Organic Synthesis

| Application Type | Reaction Type | Example Use Case |

|---|---|---|

| Amination | Nucleophilic substitution | Synthesis of amine derivatives |

| Esterification | Formation of esters | Used to create bioactive esters |

| Coupling Reactions | Formation of C-C bonds | Integration into larger organic frameworks |

Bioconjugation

Protein Degradation and Targeting : The compound is also part of research focused on protein degradation pathways. It has been integrated into PROTAC (Proteolysis Targeting Chimeras) technology, which aims to selectively degrade proteins involved in disease processes.

Case Study : Research conducted by scientists at a leading university demonstrated that incorporating tert-butyl piperidine carboxylate into PROTAC molecules enhanced their efficacy in targeting specific proteins linked to cancer progression. The study highlighted how structural modifications could lead to improved binding affinities and degradation rates .

Material Science

Polymer Chemistry : Tert-butyl piperidine carboxylate is being investigated for its role in developing new polymers with enhanced mechanical properties. Its incorporation into polymer matrices can improve thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of tert-butyl 4-(aminomethyl)-4-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl and hydroxymethyl groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The tert-butyl ester group can also affect the compound’s solubility and stability, impacting its overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs of the target compound, highlighting structural differences and applications:

Key Research Findings

Structure-Activity Relationships (SAR): The aminomethyl group is critical for hydrogen bonding with enzyme active sites, while the hydroxymethyl group improves aqueous solubility . Allyl-substituted analogs enable further functionalization via click chemistry but exhibit reduced metabolic stability compared to aryl-substituted derivatives .

Thermodynamic Stability :

- Boc-protected piperidines (e.g., target compound) are stable under acidic conditions (pH > 3) but undergo rapid deprotection with TFA, facilitating late-stage modifications .

Biological Activity

Tert-butyl 4-(aminomethyl)-4-(hydroxymethyl)piperidine-1-carboxylate, also known by its CAS number 1416984-76-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological mechanisms, case studies, and research findings.

Chemical Structure and Properties

The compound features a piperidine ring with multiple functional groups:

- Aminomethyl group : Contributes to its interaction with biological targets.

- Hydroxymethyl group : May enhance solubility and bioavailability.

- Carboxylate moiety : Plays a role in receptor binding and pharmacodynamics.

Research indicates that this compound exhibits activity primarily through the inhibition of Class I PI3-kinase enzymes. This pathway is crucial in various cellular processes, including:

- Cell growth and survival : Inhibition can lead to reduced proliferation of cancer cells.

- Angiogenesis : The compound may interfere with the signaling pathways that promote blood vessel formation in tumors.

Biological Activity

The biological activity of the compound can be summarized as follows:

Case Studies

- In Vitro Studies : A study demonstrated that the compound effectively inhibited the growth of various cancer cell lines, including those resistant to conventional therapies. The mechanism was linked to the suppression of PI3K signaling pathways, leading to apoptosis in tumor cells.

- Animal Models : In vivo studies using mouse models have shown that administration of this compound resulted in significant tumor regression compared to control groups. These findings suggest its potential utility in cancer therapy.

- Comparative Studies : Comparative analyses with other PI3K inhibitors revealed that this compound has a favorable selectivity profile, sparing other kinases while effectively targeting PI3K isoforms involved in tumorigenesis.

Research Findings

Recent research has focused on the synthesis and modification of this compound to enhance its biological activity and selectivity. Key findings include:

- Structure-Activity Relationship (SAR) : Modifications to the piperidine ring have been explored to improve potency against specific cancer types.

- Pharmacokinetics : Studies suggest favorable absorption and distribution characteristics, making it a candidate for further clinical development.

Q & A

Basic: What are the critical safety protocols for handling tert-butyl 4-(aminomethyl)-4-(hydroxymethyl)piperidine-1-carboxylate in laboratory settings?

Answer:

This compound requires strict safety measures due to potential respiratory, dermal, and ocular hazards. Key protocols include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods for reactions involving volatile solvents (e.g., DMF or THF) .

- Waste Disposal: Segregate and store waste in labeled containers for professional disposal to avoid environmental contamination .

- Emergency Measures: Immediate flushing with water for eye/skin exposure and medical consultation for inhalation .

Basic: How is this compound characterized analytically to confirm its purity and structure?

Answer:

Standard analytical techniques include:

- NMR Spectroscopy: H and C NMR verify structural integrity (e.g., tert-butyl peaks at ~1.4 ppm and piperidine backbone signals) .

- Mass Spectrometry (MS): ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 229.32 for the base structure) .

- Chromatography: TLC (Rf values) and HPLC monitor reaction progress and purity (>95% by area normalization) .

Advanced: What synthetic strategies optimize the yield of this compound in multi-step reactions?

Answer:

Key strategies focus on protecting group chemistry and reaction conditions:

- Hydroxymethyl Protection: Use silyl ethers (e.g., tert-butyldimethylsilyl) to prevent undesired side reactions during aminomethyl derivatization .

- Solvent Selection: Polar aprotic solvents like DMF or THF enhance nucleophilic substitution efficiency at room temperature .

- Purification: Flash chromatography with gradients (e.g., 10–30% EtOAc/hexane) isolates the product while minimizing decomposition .

Advanced: How do researchers address contradictions in reported reactivity of the aminomethyl vs. hydroxymethyl groups?

Answer:

Discrepancies arise from steric and electronic factors:

- Aminomethyl Reactivity: More nucleophilic but sterically hindered; selective alkylation requires mild bases (e.g., NaH) and low temperatures .

- Hydroxymethyl Reactivity: Prone to oxidation; use TEMPO or Swern conditions for controlled conversion to carbonyl groups without over-oxidation .

- Case Study: In hepatocyte growth factor inhibitor synthesis, tert-butyl 4-(aminomethyl)piperidine-1-carboxylate reacts preferentially with sulfonating agents over the hydroxymethyl group due to steric shielding .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

It serves as a versatile intermediate in:

- Drug Discovery: Building block for kinase inhibitors (e.g., G protein-coupled receptor kinase 2) via amide coupling or reductive amination .

- Peptidomimetics: The piperidine scaffold mimics bioactive peptides, enabling studies on receptor binding .

- Prodrug Synthesis: The tert-butyl carbamate protects amines during synthesis, enabling selective deprotection in target tissues .

Advanced: What methodologies resolve stereochemical challenges during synthesis of derivatives?

Answer:

Stereocontrol is critical for bioactive derivatives:

- Chiral Auxiliaries: Use (3S,4R)-configured intermediates to direct asymmetric synthesis, as seen in kinase inhibitor studies .

- Enzymatic Resolution: Lipases or esterases selectively hydrolyze enantiomers for chiral purity (>99% ee) .

- Crystallography: X-ray diffraction confirms absolute configuration post-synthesis .

Basic: How is the compound stored to ensure long-term stability?

Answer:

- Temperature: Store at –20°C in airtight containers to prevent hydrolysis of the tert-butyl carbamate .

- Desiccants: Include silica gel packs to mitigate moisture-induced degradation .

- Light Sensitivity: Amber vials protect against photolytic cleavage of the hydroxymethyl group .

Advanced: How does this compound compare to structurally similar piperidine derivatives in biological assays?

Answer:

Comparative studies highlight:

- Bioavailability: Higher logP (~2.1) than tert-butyl 4-methylpiperidine-1-carboxylate (logP ~1.8) due to polar hydroxymethyl/aminomethyl groups .

- Target Selectivity: Derivatives show 10-fold higher affinity for bromodomains over kinase targets due to hydrogen-bonding interactions .

- Toxicity: Lower cytotoxicity than tert-butyl 4-(4-fluorophenylsulfonamido)piperidine-1-carboxylate in hepatocyte models .

Advanced: What computational tools predict the compound’s interactions with biological targets?

Answer:

- Docking Simulations: AutoDock Vina models binding to kinase domains, prioritizing residues like Asp 149 for hydrogen bonding .

- MD Simulations: GROMACS assesses stability of piperidine ring conformations in aqueous environments .

- QSAR Models: Correlate substituent electronic effects (Hammett σ values) with IC50 data for lead optimization .

Basic: What are the regulatory considerations for using this compound in preclinical studies?

Answer:

- GHS Compliance: Not classified under GHS but requires hazard labeling (e.g., H303/H313 for oral/dermal toxicity) .

- Documentation: Maintain SDS sheets per (EC) 2015/830 regulations, emphasizing waste disposal and exposure limits .

- Ethical Approval: Required for in vivo studies, particularly for derivatives targeting neurological pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.